N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
Description
N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic small molecule featuring a 1-methylindole core linked via a carboxamide-ethyl bridge to a 5-bromofuran-2-yl carbonyl group. The indole moiety is substituted at the 1-position with a methyl group, which enhances metabolic stability by reducing oxidation at the nitrogen .
Properties
Molecular Formula |
C17H16BrN3O3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-21-10-12(11-4-2-3-5-13(11)21)16(22)19-8-9-20-17(23)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
FREIXBWFACJPJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5-bromofuran-2-carboxylic acid and 1-methyl-1H-indole-3-carboxylic acid.
Formation of Intermediates: The 5-bromofuran-2-carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Amide Bond Formation: The acid chloride reacts with ethylenediamine to form the intermediate N-(2-aminoethyl)-5-bromofuran-2-carboxamide.
Final Coupling: This intermediate is then coupled with 1-methyl-1H-indole-3-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development, particularly in targeting specific proteins or enzymes.
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic potential. Its structure suggests it could be a lead compound for the development of new drugs, especially those targeting cancer or inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Indole-2-Carboxamides ()
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Features a 5-fluoroindole-2-carboxamide linked to a benzophenone group. The benzophenone moiety introduces π-π stacking capabilities absent in the target .
- 3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide () : Contains a photoactivatable azidomethyl group and a phenethyl linker. The extended linker may improve membrane permeability compared to the target’s ethyl bridge .
- 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide () : A dihalogenated indole-2-carboxamide with N-methyl and N-phenyl groups. The dual halogenation (Br, F) may enhance target selectivity but reduce solubility relative to the target compound’s single bromofuran .
Indole-3-Carboxamides ()
- N-(3-Hydroxypropyl)-indole-3-carboxamide : Substituted with a polar hydroxypropyl group, this compound exhibits higher aqueous solubility than the target compound, which has a hydrophobic bromofuran. However, the lack of halogenation may limit its bioactivity .
Bromofuran-Containing Compounds ()
- (1S,3S)-1-(5-Bromofuran-2-yl)-N-[(E)-(5-bromofuran-2-yl)methylideneamino]-THbC-3-carboxamide (): A tetrahydro-β-carboline derivative with dual bromofuran groups.
- L2 () : A 5-bromofuran-2-yl acrylate linked to a difluorobenzodioxol group. The acrylate ester introduces electrophilic reactivity absent in the target’s carboxamide, which may influence its mechanism as an EthR inhibitor .
Biological Activity
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, an indole derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes an indole core, a bromofuran moiety, and an amide linkage, contributing to its unique chemical properties and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN3O3 |
| Molecular Weight | 376.20 g/mol |
| IUPAC Name | N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1H-indole-3-carboxamide |
| SMILES Notation | C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C3=CC=C(O3)Br |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The indole structure allows for hydrogen bonding with enzymes and proteins, potentially inhibiting their functions. This inhibition may lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.
Case Studies and Research Findings
-
Antimicrobial Studies : In vitro assays have demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Escherichia coli 25 Staphylococcus aureus 15 Pseudomonas aeruginosa 30 -
Anticancer Studies : A study evaluating the cytotoxic effects on cancer cell lines revealed that the compound significantly reduces cell viability in a dose-dependent manner.
Cell Line IC50 (µM) HeLa (cervical cancer) 10 MCF7 (breast cancer) 8 A549 (lung cancer) 12
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins. For instance, docking with cyclooxygenase-2 (COX-2) indicated a favorable binding affinity, suggesting its potential as a COX-2 inhibitor.
Table 2: Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -9.5 |
| Protein Kinase B (AKT) | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
